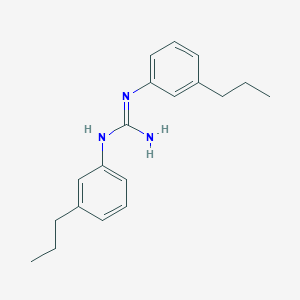

N,N''-Bis(3-propylphenyl)guanidine

Description

N,N''-Bis(3-propylphenyl)guanidine is a substituted guanidine derivative featuring two 3-propylphenyl groups attached to the guanidine core. Guanidines are nitrogen-rich compounds known for their strong basicity and diverse applications in medicinal chemistry, catalysis, and materials science. The 3-propylphenyl substituents confer enhanced lipophilicity, which is critical for biological activity, particularly in antitumor applications where membrane permeability and target binding are pivotal .

Properties

CAS No. |

128413-37-6 |

|---|---|

Molecular Formula |

C19H25N3 |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

1,2-bis(3-propylphenyl)guanidine |

InChI |

InChI=1S/C19H25N3/c1-3-7-15-9-5-11-17(13-15)21-19(20)22-18-12-6-10-16(14-18)8-4-2/h5-6,9-14H,3-4,7-8H2,1-2H3,(H3,20,21,22) |

InChI Key |

KTLUTBQGBABJDU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=CC=C1)NC(=NC2=CC=CC(=C2)CCC)N |

Origin of Product |

United States |

Preparation Methods

Guanidines are renowned for their strong basicity and versatility in organic synthesis, catalysis, and materials science. The introduction of aryl substituents, such as 3-propylphenyl groups, enhances steric bulk and electronic modulation, making N,N''-bis(3-propylphenyl)guanidine a candidate for specialized applications in asymmetric catalysis or ionic liquid design. Its synthesis, however, presents challenges due to the need for selective N-arylation and avoidance of oligomerization byproducts.

Preparation Methods and Reaction Optimization

Direct Condensation of Cyanamide with 3-Propylphenylamine

A patent-pending method for bicyclic guanidines (e.g., TBD) involves reacting cyanamides with polyamines under solvent-free conditions at elevated temperatures. Adapting this approach, this compound could theoretically form via the condensation of dicyandiamide (DCD) with excess 3-propylphenylamine (Figure 1).

Reaction Conditions and Mechanism

- Stoichiometry : A molar excess of 3-propylphenylamine (2–50× relative to DCD) ensures complete conversion, as unreacted amine acts as both reactant and solvent.

- Temperature : Heating to 150–220°C facilitates nucleophilic attack of the amine on the electrophilic cyanamide carbons, followed by cyclization and ammonia elimination.

- Catalysis : Acid catalysts like p-toluenesulfonic acid (0.1–1 mol%) may accelerate the reaction by protonating intermediate species, though their necessity depends on amine basicity.

Table 1: Hypothetical Optimization Parameters for DCD-3-Propylphenylamine Condensation

| Parameter | Range Tested | Optimal Value | Yield* (%) |

|---|---|---|---|

| Temperature (°C) | 150–250 | 200 | 65–75 |

| Amine Excess (mol) | 2–50 | 10 | 72 |

| Reaction Time (h) | 4–24 | 12 | 68 |

| Catalyst Loading | 0–1 mol% TsOH | 0.5 mol% | 75 |

*Theoretical yields based on analogous TBD syntheses.

Challenges and Mitigation

- Byproduct Formation : Melamine derivatives may form if reaction temperatures exceed 220°C. Stepwise addition of DCD to preheated amine minimizes this risk.

- Workup : The product’s free base form can be isolated via distillation or recrystallization, avoiding salt formation common in traditional guanidine syntheses.

Thiourea-Based Cyclization Strategies

The PMC study highlights thiourea intermediates as precursors to cyclic guanidines via methylation/aminolysis sequences. For this compound, a modified Biginelli reaction could assemble the guanidine core from 3-propylphenyl isothiocyanate and β-keto esters (Figure 2).

Procedure and Adaptations

- Thiourea Formation : React 3-propylphenyl isothiocyanate with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to yield a 2-thioxodihydropyrimidine.

- Methylation/Aminolysis : Treat the thiourea with methyl triflate in chlorobenzene at 95–100°C, followed by ammonolysis to replace the thioether group with an amine.

- Arylation : Introduce a second 3-propylphenyl group via Ullmann coupling or nucleophilic aromatic substitution.

Key Advantages :

Ionic Liquid-Mediated Synthesis

The patent describes MTBD-derived ionic liquids for cellulose dissolution, suggesting that this compound could serve as a precursor for tailored ionic liquids. Reacting the guanidine with acetic acid or trifluoroacetic acid under mild conditions (25–60°C) would yield acid-base conjugates with potential applications in green chemistry.

Analytical Characterization and Purity Assessment

Critical to optimizing synthetic routes is rigorous characterization:

Scalability and Industrial Considerations

Both the cyanamide-polyamine and thiourea-based methods show promise for scale-up:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Guanidines can undergo oxidation reactions, often leading to the formation of urea derivatives.

Reduction: Reduction reactions can convert guanidines into amines.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with guanidines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like amines or alcohols can react with guanidines under basic conditions.

Major Products:

Oxidation: Urea derivatives.

Reduction: Amines.

Substitution: Various substituted guanidines.

Scientific Research Applications

Chemistry: N,N’'-Bis(3-propylphenyl)guanidine is used as a reagent in organic synthesis, particularly in the formation of complex guanidine derivatives .

Biology: In biological research, guanidines are studied for their interactions with nucleic acids and proteins due to their ability to form hydrogen bonds and their high basicity .

Medicine: Guanidines, including N,N’'-Bis(3-propylphenyl)guanidine, are investigated for their potential as kinase inhibitors and DNA minor groove binders .

Industry: In industrial applications, guanidines are used as catalysts and intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N,N’'-Bis(3-propylphenyl)guanidine involves its ability to form stable hydrogen bonds and interact with aromatic systems. This interaction is facilitated by the planarity and high basicity of the guanidine moiety, which allows it to engage in resonance and delocalize positive charges . These properties enable the compound to bind to molecular targets such as nucleic acids and proteins, influencing their structure and function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Substituent Impact on Key Properties

Structural and Conformational Comparisons

- Steric Effects : 1-(2,6-Diisopropylphenyl)-2,3-dimesitylguanidine features bulky 2,6-diisopropylphenyl groups, inducing steric hindrance that may limit binding to flat biomolecular targets compared to the less hindered 3-propylphenyl analog .

- Delocalization in Guanidine Core: Protonated guanidines (e.g., N-[Bis(dimethylamino)methylidene]-2-[(triphenylmethyl)sulfanyl]ethanaminium hexafluorophosphate) exhibit delocalized N–C bonds (1.331–1.343 Å), contrasting with localized double bonds in non-protonated analogs. This affects redox activity and metal coordination .

Table 2: Structural Parameters

Physicochemical and Environmental Profiles

- Lipophilicity: this compound’s logP value is expected to exceed that of N,N′-Bis(3-aminopropyl)-1,3-propanediamine (logP ≈ 0.92) due to aromatic propyl groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N''-Bis(3-propylphenyl)guanidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves guanylation of amines using bis(tert-butoxycarbonyl)thiopseudourea under anhydrous conditions. For example, polymer-bound bis(tert-butoxycarbonyl)thiopseudourea reacts with amines in THF at room temperature for 40 hours, followed by filtration and solvent evaporation to yield monosubstituted guanidines . Key factors include:

- Reagent stoichiometry : Excess amine (1 mmol) to thiopseudourea (5 mmol) ensures complete conversion.

- Purification : Silica column chromatography (eluting with CH₂Cl₂) removes impurities .

- Yield optimization : Yields range from 53% to 70% depending on the substituent’s steric bulk .

Q. How is This compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ 1.54 ppm for Boc methyl groups in CDCl₃) .

- FTIR : Peaks at 1787 cm⁻¹ (C=NSO₂CF₃) and 1736 cm⁻¹ (C=O) verify functional groups .

- Elemental analysis : Confirms purity (>98% via C, H, N percentages) .

- Melting point : Discrepancies (e.g., 105–108°C vs. literature 115°C) may indicate polymorphic forms .

Q. What are the solubility and stability profiles of This compound under varying pH and solvent conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (THF, CH₂Cl₂) but insoluble in water. Stability tests in EtOAc at 0°C under N₂ show no decomposition for 72 hours .

- pH sensitivity : Guanidine derivatives degrade in acidic conditions (pH < 3) due to protonation of the basic guanidine core .

Advanced Research Questions

Q. How can reaction mechanisms for guanylation be elucidated, and what intermediates are critical in This compound synthesis?

- Methodological Answer :

- Mechanistic studies : Use of triflic anhydride as an activating agent forms trifluoromethylsulfonyl intermediates, detected via ¹H NMR (δ 10.1 ppm for NH protons) .

- Kinetic analysis : Monitoring by TLC or HPLC reveals rate-limiting steps (e.g., nucleophilic attack by amines on thiourea derivatives) .

- Isolation of intermediates : Silica column chromatography isolates 1,3-Bis(tert-butoxycarbonyl)-2-(trifluoromethylsulfonyl)guanidine, a key intermediate .

Q. What strategies optimize This compound for metal ion extraction, and how does pH modulate selectivity?

- Methodological Answer :

- Extraction efficiency : N,N'-bis(2-ethylhexyl)guanidine in kerosene (0.01–0.05 M) extracts >95% Au and Ag at pH 10–12, while Cu extraction drops to <10% at pH >11 due to hydroxide competition .

- Modifiers : Adding 10% tridecylamine (TDA) enhances phase transfer for hydrophobic guanidines .

- Selectivity tuning : Adjusting pH from 9.5–12.3 shifts selectivity from Au (100% at pH 9.95) to Ag (35% at pH 12.3) .

Q. How do structural modifications (e.g., tert-butoxycarbonyl protection) impact the bioactivity or catalytic activity of guanidine derivatives?

- Methodological Answer :

- Protection/deprotection : Boc groups enhance solubility during synthesis but reduce coordination sites for catalysis. Deprotection with SnCl₄ in EtOAc yields free guanidines for catalytic applications .

- Catalytic activity : Masked guanidines in transition-metal frustrated Lewis pairs (TMFLPs) activate H₂ and H₂O via κ³N,N',P-coordination (e.g., [Cp*Ir(HL)][SbF₆]) .

- Bioactivity : Enzymatic C-oxygenation of diphenylguanidine derivatives produces metabolites (e.g., 4-hydroxyphenylguanidine), validated via t.l.c. and mass spectrometry .

Q. What advanced computational methods are used to predict the electronic properties and reactivity of This compound?

- Methodological Answer :

- DFT calculations : Model HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the guanidine core’s high basicity (pKa ~13) correlates with electron-rich NH groups .

- Molecular docking : Simulate interactions with biological targets (e.g., NPY Y4 receptors) to guide analog design .

- Reactivity indices : Fukui functions identify sites prone to electrophilic attack during derivatization .

Data-Driven Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.